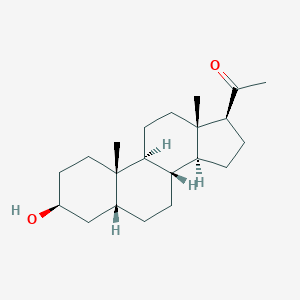

Epipregnanolone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-GRWISUQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155766 | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

128-21-2 | |

| Record name | Epipregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epipregnanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epipregnanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPIPREGNANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Epipregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of Epipregnanolone from Progesterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, plays a significant role in the modulation of neuronal activity, primarily through its interaction with GABAA and NMDA receptors.[1] Unlike its more extensively studied isomer allopregnanolone, this compound often exhibits opposing effects, acting as a negative allosteric modulator of the GABAA receptor.[1] The biosynthesis of this compound from progesterone is a critical pathway in neurosteroidogenesis, involving a two-step enzymatic conversion. This technical guide provides a comprehensive overview of this biosynthetic pathway, including the enzymes involved, their kinetics, subcellular localization, and detailed experimental protocols for their study. Furthermore, it presents signaling pathways influenced by this compound and visualizes key processes using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers in neurobiology, pharmacology, and drug development investigating the physiological roles and therapeutic potential of this compound.

The Biosynthetic Pathway from Progesterone to this compound

The conversion of progesterone to this compound is a two-step enzymatic process. The pathway diverges from the synthesis of its 5α-reduced counterpart, allopregnanolone, through the action of a different set of reductases.

The key steps are:

-

5β-Reduction of Progesterone: The initial step involves the reduction of the double bond between carbons 4 and 5 of the A-ring of progesterone. This reaction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1), which stereospecifically introduces a hydrogen atom at the 5β position.[1][2] The product of this irreversible reaction is 5β-dihydroprogesterone (5β-pregnane-3,20-dione).[3]

-

3β-Reduction of 5β-Dihydroprogesterone: The intermediate, 5β-dihydroprogesterone, is then further metabolized by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme reduces the keto group at the C-3 position to a hydroxyl group, resulting in the formation of This compound (3β-hydroxy-5β-pregnan-20-one).[1]

The overall biosynthetic pathway can be visualized as follows:

Enzymology and Quantitative Data

The enzymes 5β-reductase and 3β-hydroxysteroid dehydrogenase are the key players in the biosynthesis of this compound. Their kinetic properties and subcellular localization are crucial for understanding the regulation of this pathway.

Enzyme Kinetics

The following table summarizes the available kinetic parameters for the enzymes involved in this compound synthesis. It is important to note that kinetic data can vary depending on the species, tissue source, and experimental conditions.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/mg protein) | Species/Tissue | Reference |

| 5β-Reductase (AKR1D1) | Progesterone | 5β-Dihydroprogesterone | ~2.22 (for androstenedione) | ~0.45 (for androstenedione) | Mouse Adrenal (soluble fraction) | [1] |

| 3β-Hydroxysteroid Dehydrogenase | 5β-Pregnane-3,20-dione | 3β-hydroxy-5β-pregnan-20-one | Not explicitly found for this substrate | Not explicitly found for this substrate | - | - |

| AKR1C1 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 5.2 ± 0.6 | 1.7 ± 0.1 (kcat min-1) | Human (recombinant) | [4] |

| AKR1C2 | 5β-pregnane-3,20-dione | 3α-hydroxy-5β-pregnan-20-one | 0.8 ± 0.1 | 0.9 ± 0.1 (kcat min-1) | Human (recombinant) | [4] |

Subcellular Localization

| Enzyme | Subcellular Localization | Tissue/Cell Type | Reference |

| 5β-Reductase (AKR1D1) | Cytosol (soluble fraction) | Mouse Adrenal, Liver | [1][5] |

| 3β-Hydroxysteroid Dehydrogenase | Endoplasmic Reticulum, Mitochondria | Adrenal Glands, Gonads, Placenta | [4][6] |

The cytosolic localization of 5β-reductase and the membrane association of 3β-HSD suggest a sequential processing of progesterone, where the product of the first reaction needs to traffic to the endoplasmic reticulum or mitochondria for the subsequent conversion.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound from progesterone.

Sample Preparation from Brain Tissue

Objective: To extract neurosteroids, including progesterone, 5β-dihydroprogesterone, and this compound, from brain tissue for subsequent analysis.

Materials:

-

Brain tissue (e.g., from rodent models)

-

Deionized water, ice-cold

-

Methanol (MeOH), HPLC grade

-

Solid-phase extraction (SPE) columns (e.g., C18)

-

Homogenizer

-

Centrifuge

Protocol:

-

Dissect the brain tissue of interest on ice and record the wet weight.

-

Homogenize the tissue in 10 volumes of ice-cold deionized water.

-

Add 4 volumes of ice-cold methanol to the homogenate to precipitate proteins.

-

Vortex the mixture and incubate at 4°C overnight to ensure complete precipitation.

-

Centrifuge the homogenate at 3000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the steroids.

-

Dilute the supernatant with deionized water to a final methanol concentration of less than 5%.

-

Condition a C18 SPE column by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the diluted supernatant onto the conditioned SPE column.

-

Wash the column with 10 mL of 40% methanol in water to remove polar impurities.[7]

-

Elute the neurosteroids with 5 mL of 90% methanol.[7]

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Enzyme Activity Assay for 5β-Reductase

Objective: To measure the activity of 5β-reductase by quantifying the conversion of progesterone to 5β-dihydroprogesterone.

Materials:

-

Tissue homogenate or purified enzyme preparation

-

Progesterone (substrate)

-

NADPH (cofactor)

-

Potassium phosphate buffer (pH 6.5-7.0)

-

Radiolabeled [14C]progesterone (optional, for radiometric assay)

-

Scintillation cocktail and counter (for radiometric assay)

-

HPLC system with UV or MS detector

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration ~0.2 mM), and the enzyme source.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding progesterone (final concentration will vary for kinetic studies, e.g., 1-100 µM). If using a radiometric assay, include a known amount of [14C]progesterone.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) to extract the steroids.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase and evaporate to dryness.

-

Reconstitute the sample in mobile phase.

-

Analyze the products by HPLC to separate and quantify progesterone and 5β-dihydroprogesterone. If a radiometric assay is used, the fractions corresponding to the substrate and product are collected and radioactivity is measured by liquid scintillation counting.

-

Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.

Enzyme Activity Assay for 3β-Hydroxysteroid Dehydrogenase

Objective: To measure the activity of 3β-HSD by quantifying the conversion of 5β-dihydroprogesterone to this compound.

Materials:

-

Tissue homogenate (microsomal or mitochondrial fraction) or purified enzyme

-

5β-Dihydroprogesterone (substrate)

-

NAD+ or NADP+ (cofactor, depending on the specific isoform)

-

Tris-HCl buffer (pH 7.5-8.0)

-

HPLC system with UV or MS detector

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, the appropriate cofactor (e.g., 1 mM NAD+), and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Start the reaction by adding 5β-dihydroprogesterone.

-

Incubate at 37°C for a defined time.

-

Terminate the reaction and extract the steroids as described for the 5β-reductase assay.

-

Analyze the formation of this compound by HPLC-MS/MS.

-

Calculate the enzyme activity.

Quantitative Analysis by HPLC-MS/MS

Objective: To simultaneously quantify progesterone, 5β-dihydroprogesterone, and this compound in biological samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 30% to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor Ion > Product Ion):

-

Progesterone: m/z 315.2 > 97.1

-

5β-Dihydroprogesterone: m/z 317.2 > 271.2

-

This compound: m/z 319.2 > 271.2

-

(Note: These transitions should be optimized for the specific instrument used)

-

Protocol:

-

Prepare a standard curve using known concentrations of progesterone, 5β-dihydroprogesterone, and this compound.

-

Prepare samples as described in section 3.1.

-

Inject a fixed volume of the reconstituted sample extract and standards onto the HPLC-MS/MS system.

-

Acquire data in MRM mode.

-

Integrate the peak areas for each analyte in the samples and standards.

-

Quantify the concentration of each steroid in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Logical Relationships

This compound exerts its biological effects primarily by modulating the function of ligand-gated ion channels in the central nervous system.

Modulation of GABAA Receptors

This compound is known to be a negative allosteric modulator of the GABAA receptor.[1] This is in contrast to its isomer, allopregnanolone, which is a potent positive allosteric modulator. By binding to a site on the GABAA receptor, this compound can reduce the potentiating effects of other neurosteroids like allopregnanolone, thereby fine-tuning the inhibitory GABAergic neurotransmission.[8]

Modulation of NMDA Receptors

This compound sulfate, a sulfated metabolite of this compound, has been shown to act as a negative allosteric modulator of the NMDA receptor.[1] This action can influence excitatory glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory.

Conclusion

The biosynthesis of this compound from progesterone represents a key branch in neurosteroid metabolism, leading to the formation of a modulator of neuronal function with distinct properties from its 5α-reduced isomers. Understanding the enzymes, kinetics, and regulation of this pathway is essential for elucidating the physiological and pathological roles of this compound. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate this pathway and its implications for neurological and psychiatric disorders. Further research into the specific kinetic parameters of the involved enzymes and the factors regulating their expression and activity will be crucial for the development of novel therapeutic strategies targeting neurosteroid signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worthe-it.co.za [worthe-it.co.za]

- 6. avys.omu.edu.tr [avys.omu.edu.tr]

- 7. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of the Molecular Steps in Steroidogenesis of the GABAergic Neurosteroids Allopregnanolone and Pregnanolone - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Function of Epipregnanolone in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid synthesized in the brain from progesterone. It is a stereoisomer of the more extensively studied allopregnanolone and plays a significant, albeit complex, role in neuromodulation. Primarily recognized for its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system, this compound's function is nuanced, with evidence supporting roles as a partial agonist, a positive allosteric modulator, and in some contexts, a negative modulator of GABAA receptor activity. This technical guide provides an in-depth overview of the endogenous function of this compound, detailing its biosynthesis and metabolism, its intricate interactions with the GABAA receptor, and the experimental methodologies employed to elucidate its physiological roles. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Biosynthesis and Metabolism of this compound

This compound is synthesized de novo in the brain from cholesterol or from peripheral steroid precursors that cross the blood-brain barrier. The primary pathway involves the conversion of progesterone.

1.1. Biosynthesis Pathway

The synthesis of this compound from progesterone is a two-step enzymatic process:

-

5β-reduction of Progesterone: Progesterone is first metabolized to 5β-dihydroprogesterone (5β-DHP) by the enzyme 5β-reductase (AKR1D1). This enzyme is expressed in various brain regions.

-

3β-hydroxylation of 5β-DHP: Subsequently, 5β-DHP is converted to this compound by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).

This pathway is distinct from the synthesis of its 3α-hydroxy isomer, allopregnanolone, which involves 5α-reductase and 3α-hydroxysteroid dehydrogenase. The differential expression and activity of these enzymes in various brain regions and cell types, including neurons and glial cells, contribute to the regional specificity of neurosteroid concentrations.[1][2]

Figure 1: Biosynthesis pathway of this compound from progesterone.

1.2. Metabolism and Catabolism

The clearance and inactivation of this compound in the brain are critical for regulating its modulatory effects. While the specific catabolic pathways for this compound are not as extensively characterized as those for other neurosteroids, the primary mechanisms are believed to involve conjugation reactions, which increase water solubility and facilitate elimination.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a family of enzymes that conjugate glucuronic acid to steroid hormones, a common pathway for their inactivation and excretion.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to steroids. This compound sulfate has been identified and is known to possess distinct pharmacological properties, including negative allosteric modulation of NMDA and GABAA receptors.[3][4]

The balance between the synthesis and metabolism of this compound, along with its sulfated form, creates a dynamic regulatory system for neuronal excitability.

Figure 2: Primary metabolic pathways of this compound in the brain.

Mechanism of Action: Interaction with GABAA Receptors

The primary molecular target of this compound in the brain is the GABAA receptor. Its modulatory effects are complex and can vary depending on the experimental conditions, receptor subunit composition, and the presence of other allosteric modulators.

2.1. A Controversial Modulator: Positive, Negative, or Partial Agonist?

The literature presents a multifaceted view of this compound's action at the GABAA receptor:

-

Positive Allosteric Modulator: Several studies have demonstrated that this compound can potentiate GABA-induced chloride currents (IGABA) in native neurons, such as Purkinje cells in the cerebellum and pyramidal neurons in the hippocampus.[5][6] This potentiation is dose-dependent and suggests that this compound can enhance the inhibitory effects of GABA.

-

Negative Allosteric Modulator: Conversely, some reports describe this compound as a negative allosteric modulator, acting to reverse the potentiating effects of other neurosteroids like allopregnanolone.[3][7] This antagonistic action may be competitive or non-competitive, depending on the specific receptor subtype and binding sites involved.

-

Partial Agonist: In studies using radioligand binding assays, this compound has been shown to act as a partial agonist at the neurosteroid modulatory site on the GABAA receptor complex.[8] This implies that it can bind to the receptor and elicit a submaximal response compared to a full agonist like allopregnanolone.

This apparent discrepancy in its function can be attributed to several factors, including the specific GABAA receptor subunits expressed in the studied cells, the concentration of this compound, and the baseline level of GABAergic tone.

2.2. Signaling Pathway at the GABAA Receptor

As a modulator of the GABAA receptor, this compound influences the influx of chloride ions into the neuron. In its capacity as a positive modulator, this compound enhances the GABA-mediated opening of the chloride channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.

Figure 3: Signaling pathway of this compound as a positive modulator of the GABAA receptor.

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of this compound with GABAA receptors.

Table 1: Potentiation of GABA-induced Chloride Currents (IGABA) by this compound in Rat Neurons

| Brain Region | Neuronal Type | EC50 (µM) | Maximum Potentiation (% of control) | Reference |

| Cerebellum | Purkinje Cells | 5.7 ± 1.9 | 372 ± 30 | [5] |

| Hippocampus | Pyramidal Neurons | 9.3 ± 2.9 | 420 ± 38 | [5] |

Table 2: Partial Agonist Activity of this compound at the GABAA Receptor Neurosteroid Site

| Preparation | Assay | EC50 (µM) | Emax (%) | Reference |

| Chick Optic Lobe | [3H]flunitrazepam binding | 0.49 ± 0.15 | 12.34 ± 1.03 | [8] |

Note: Emax represents the maximal enhancement of [3H]flunitrazepam binding compared to baseline.

Table 3: Comparative Endogenous Neurosteroid Concentrations in Adult Male Rat Brain Regions

| Brain Region | Allopregnanolone (ng/g) | Pregnenolone (ng/g) | Progesterone (ng/g) | Reference |

| Olfactory Bulb | ~4.7 | - | - | [9] |

| Cortex | ~1.9 | - | - | [9] |

| Hippocampus | - | 12.6 ± 1.7 | - | [10] |

| Striatum | ~1.3 | - | - | [9] |

| Cerebellum | ~0.85 | - | - | [9] |

Note: Direct measurements of endogenous this compound concentrations are not widely available. The data for allopregnanolone, a structurally related neurosteroid, are provided for comparative context.

Experimental Protocols

4.1. Quantification of this compound in Brain Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the sensitive detection and quantification of this compound in brain tissue.

Figure 4: Experimental workflow for GC-MS quantification of this compound.

4.1.1. Brain Tissue Homogenization and Extraction

-

Excise the brain region of interest and immediately freeze it in liquid nitrogen to prevent enzymatic degradation of neurosteroids.

-

Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a combination of hexane and ethyl acetate to separate the lipophilic steroids from the aqueous phase.[11]

-

Centrifuge the mixture and collect the organic phase containing the steroids.

-

Evaporate the solvent under a stream of nitrogen.

4.1.2. Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with methanol followed by deionized water.[7][8]

-

Resuspend the dried extract from the previous step in a minimal volume of a suitable solvent and load it onto the SPE cartridge.

-

Wash the cartridge with a series of increasing concentrations of methanol in water to remove interfering polar compounds.

-

Elute the neurosteroids with a high concentration of methanol (e.g., 90-100%).[8]

-

Dry the eluate under nitrogen.

4.1.3. Derivatization

To enhance volatility and improve chromatographic properties for GC-MS analysis, the hydroxyl and keto groups of this compound must be derivatized.[12]

-

A common two-step derivatization involves:

-

Methoximation: React the keto group with methoxyamine hydrochloride to form a methyloxime derivative.

-

Silylation: React the hydroxyl group with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) ether.[12]

-

-

Alternatively, a one-step derivatization can be performed using reagents like heptafluorobutyric acid anhydride (HFBA).[13]

4.1.4. GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Use a temperature program to separate the different neurosteroid derivatives.

-

The eluting compounds are then introduced into a mass spectrometer for detection.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions of the derivatized this compound.

-

Quantify the amount of this compound by comparing the peak area to that of a deuterated internal standard added at the beginning of the extraction procedure.

4.2. Electrophysiological Recording of this compound Effects using Patch-Clamp

This protocol describes the whole-cell patch-clamp technique to measure the modulatory effects of this compound on GABA-induced currents in isolated neurons.

4.2.1. Cell Preparation

-

Acutely dissociate neurons from the brain region of interest (e.g., hippocampus or cerebellum) using enzymatic digestion and mechanical trituration.

-

Plate the dissociated neurons on coverslips and allow them to adhere.

4.2.2. Recording Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH. (A high chloride internal solution is used to record inward GABA-induced currents at a negative holding potential).

4.2.3. Whole-Cell Recording

-

Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) using a fast application system.

-

After establishing a stable baseline of GABA-induced currents, co-apply this compound at various concentrations with GABA to determine its modulatory effect.

-

Record the changes in the amplitude and kinetics of the GABA-induced currents in the presence of this compound.

Conclusion

This compound is an important endogenous neuromodulator with a complex functional profile at the GABAA receptor. The evidence suggests that its role is not simply that of a positive or negative modulator but is likely dependent on the specific neurochemical environment, including the subunit composition of the GABAA receptor and the presence of other endogenous modulators. Its distinct synthesis and metabolic pathways, separate from those of allopregnanolone, indicate that it is an independently regulated signaling molecule. Further research into the precise regional and cellular distribution of this compound, its specific interactions with different GABAA receptor subtypes, and its physiological and behavioral consequences will be crucial for a complete understanding of its role in brain function and for exploring its potential as a therapeutic target. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this intriguing neurosteroid.

References

- 1. Characterization of brain neurons that express enzymes mediating neurosteroid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroregenerative Mechanisms of Allopregnanolone in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Combined Liquid and Solid-Phase Extraction Improves Quantification of Brain Estrogen Content [frontiersin.org]

- 4. Sulfated and unsulfated steroids modulate gamma-aminobutyric acidA receptor function through distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatographic-mass fragmentographic quantitation of 3 alpha-hydroxy-5 alpha-pregnan-20-one (allopregnanolone) and its precursors in blood and brain of adrenalectomized and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurosteroids: Deficient cognitive performance in aged rats depends on low pregnenolone sulfate levels in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Epipregnanolone as a Negative Allosteric Modulator of GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one) is an endogenous neurosteroid that has garnered significant interest for its modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. While its isomer, allopregnanolone, is a well-established positive allosteric modulator of GABA-A receptors, this compound presents a more complex pharmacological profile, predominantly characterized as a negative allosteric modulator (NAM). This technical guide provides a comprehensive overview of the core principles of this compound's action as a NAM, detailing its mechanism, quantitative effects, and the experimental protocols used for its characterization. The information is intended to serve as a foundational resource for researchers and professionals involved in neuroscience and drug development.

Introduction: The Complex Role of this compound

Neurosteroids are potent modulators of GABA-A receptor function, and their effects are highly dependent on their stereochemistry.[1] The orientation of the hydroxyl group at the C3 position of the steroid's A-ring is a critical determinant of its activity.[2] Generally, 3α-hydroxy neurosteroids, such as allopregnanolone, are positive allosteric modulators, enhancing the receptor's response to GABA.[3][4] In contrast, 3β-hydroxy neurosteroids like this compound are often characterized as negative allosteric modulators, antagonizing the effects of GABA or positive modulators.[3][4][5]

However, the scientific literature presents a nuanced and sometimes conflicting view of this compound's effects. While many studies support its role as a NAM, others have reported positive modulatory or partial agonist activity under specific experimental conditions.[2][6][7] This guide will focus on its established role as a negative allosteric modulator while acknowledging the existing complexities in its pharmacological profile.

Mechanism of Action: Negative Allosteric Modulation

As a negative allosteric modulator, this compound does not directly block the GABA binding site or the chloride ion channel. Instead, it is thought to bind to a distinct allosteric site on the GABA-A receptor complex.[8] This binding event induces a conformational change in the receptor that reduces its affinity for GABA or diminishes the efficiency of channel gating upon GABA binding. This ultimately leads to a decrease in the GABA-induced chloride current, thereby reducing neuronal inhibition.

This compound's negative modulatory effects are most prominently observed as an antagonism of the potentiation induced by positive allosteric modulators like allopregnanolone and other neurosteroids.[8]

Quantitative Data on this compound's Modulatory Effects

The following tables summarize the available quantitative data on this compound's interaction with GABA-A receptors. It is important to note the variability in reported values, which can be attributed to different experimental systems (e.g., cell types, receptor subunit compositions), and conditions.

Table 1: this compound as a Negative Allosteric Modulator

| Parameter | Value | Experimental System | Comments | Reference |

| Ki | 10.5 µM | Rat brain membranes | Inhibition of pregnanolone-induced potentiation of [3H]flunitrazepam binding. | [8] |

Table 2: Evidence for Positive/Partial Agonist Activity of this compound

| Parameter | Value | Experimental System | Comments | Reference |

| EC50 | 5.7 µM | Rat cerebellar Purkinje cells | Potentiation of GABA-induced chloride current (IGABA). | [2][6] |

| EC50 | 9.3 µM | Rat hippocampal pyramidal neurons | Potentiation of GABA-induced chloride current (IGABA). | [2][6] |

| EC50 | 0.49 ± 0.15 µM | Chick optic lobe | Enhancement of [3H]flunitrazepam binding. | [7][9] |

| Emax | 12.34 ± 1.03 % | Chick optic lobe | Partial agonist activity in enhancing [3H]flunitrazepam binding. | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of GABA-A receptor modulators. The following sections provide step-by-step protocols for two key experimental techniques used to study this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane in response to GABA and modulators like this compound.[10][11][12][13][14]

Objective: To determine the effect of this compound on GABA-evoked currents in cells expressing GABA-A receptors.

Materials:

-

Cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 or CHO cells) or primary neurons.

-

External solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, continuously bubbled with 95% O2/5% CO2.

-

Internal pipette solution: 130 mM CsCl, 10 mM HEPES, 5 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.

-

GABA stock solution (100 mM in deionized water).

-

This compound stock solution (10 mM in DMSO).

-

Patch pipettes (borosilicate glass, resistance of 3-7 MΩ).

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips. For experiments, place a coverslip in the recording chamber and perfuse with external solution at a rate of 2-3 ml/min.

-

Pipette Filling: Fill a patch pipette with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a cell with the pipette while applying positive pressure.

-

Once the pipette touches the cell, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Apply a brief pulse of stronger suction to rupture the membrane patch and establish the whole-cell configuration.

-

-

Voltage Clamp: Clamp the cell at a holding potential of -60 mV to -80 mV.

-

GABA Application: Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

This compound Application:

-

To test for direct effects, apply this compound alone.

-

To test for modulatory effects, co-apply this compound with GABA.

-

To test for negative allosteric modulation, first apply a positive modulator (e.g., allopregnanolone) with GABA to establish a potentiated current, then co-apply this compound.

-

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the different conditions. Calculate the percentage of inhibition or potentiation.

Radioligand Binding Assay

This technique is used to determine the affinity of this compound for the GABA-A receptor complex by measuring its ability to displace a radiolabeled ligand.[15][16][17][18][19]

Objective: To determine the inhibitory constant (Ki) of this compound at the neurosteroid binding site.

Materials:

-

Rat brain membranes (or membranes from cells expressing GABA-A receptors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [3H]flunitrazepam to label the benzodiazepine site, or a site-specific neurosteroid radioligand).

-

Unlabeled this compound.

-

Unlabeled positive modulator (e.g., pregnanolone) to assess competitive antagonism.

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus and glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in buffer and centrifuge to isolate the membrane fraction. Resuspend the final pellet in binding buffer.[18]

-

Assay Setup: In a series of tubes, add:

-

A fixed amount of membrane protein (100-200 µg).

-

A fixed concentration of radioligand.

-

Increasing concentrations of unlabeled this compound.

-

For competitive antagonism studies, include a fixed concentration of a positive modulator (e.g., pregnanolone).

-

For non-specific binding, add a high concentration of an unlabeled ligand that binds to the same site as the radioligand.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or 30°C) for a set time (e.g., 30-60 minutes) to reach equilibrium.[17][18]

-

Termination: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GABA-A receptor signaling pathway, the logical relationship of this compound's dual action, and the workflow for a patch-clamp experiment.

References

- 1. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 2. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites | Bentham Science [benthamscience.com]

- 4. Neurosteroid Modulation of GABAA Receptor Function by Independent...: Ingenta Connect [ingentaconnect.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5 beta-pregnan-3 beta-ol-20-one, a specific antagonist at the neurosteroid site of the GABAA receptor-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. benchchem.com [benchchem.com]

- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDSP - GABA [kidbdev.med.unc.edu]

- 19. giffordbioscience.com [giffordbioscience.com]

The Physiological Role of 3β-hydroxy-5β-pregnan-20-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-hydroxy-5β-pregnan-20-one, also known as epipregnanolone, is an endogenous neurosteroid and a metabolite of the sex hormone progesterone. As a stereoisomer of the more extensively studied allopregnanolone, this compound exerts its physiological effects primarily through the modulation of major neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the physiological role of 3β-hydroxy-5β-pregnan-20-one, detailing its biosynthesis, metabolism, and mechanism of action. Quantitative data on its receptor interactions are presented, along with detailed experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise reference for researchers in neuroscience and drug development.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, as well as in peripheral glands, that can rapidly modulate neuronal excitability. 3β-hydroxy-5β-pregnan-20-one (this compound) is a prominent member of this class, belonging to the pregnanolone family of progesterone metabolites.[1] Unlike classical steroid hormones that act via nuclear receptors to regulate gene expression, neurosteroids like this compound primarily interact with membrane-bound ion channels, leading to rapid, non-genomic effects on neurotransmission.

The primary molecular target of 3β-hydroxy-5β-pregnan-20-one is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2] Through allosteric modulation of this receptor, this compound can influence a wide range of physiological processes, including anxiety, sedation, and neuronal excitability.[2] Understanding the nuanced physiological role of this neurosteroid is of significant interest for the development of novel therapeutics for neurological and psychiatric disorders.

Biosynthesis and Metabolism

The synthesis of 3β-hydroxy-5β-pregnan-20-one is intrinsically linked to the metabolic cascade of progesterone. The pathway involves a series of enzymatic reactions primarily occurring in the brain and peripheral steroidogenic tissues.

The key steps in the biosynthesis and metabolism are as follows:

-

Progesterone to 5β-dihydroprogesterone: The initial step involves the reduction of the double bond in the A-ring of the progesterone molecule. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), leading to the formation of 5β-dihydroprogesterone.[1][3]

-

5β-dihydroprogesterone to 3β-hydroxy-5β-pregnan-20-one: Subsequently, the ketone group at the C3 position of 5β-dihydroprogesterone is reduced to a hydroxyl group. This stereospecific reduction is catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD) , resulting in the formation of 3β-hydroxy-5β-pregnan-20-one.[1][3]

Metabolites of progesterone, including this compound, can be further metabolized through conjugation reactions, such as glucuronidation and sulfation, which increases their water solubility and facilitates their excretion.

References

The Dual-Faced Modulator: An In-depth Technical Guide to the Mechanism of Action of Epipregnanolone on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipregnanolone, an endogenous neurosteroid, presents a complex and multifaceted mechanism of action on neuronal excitability, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Unlike its 3α-hydroxy epimer, allopregnanolone, a potent positive allosteric modulator, this compound exhibits a dual modulatory role, acting as a weak positive allosteric modulator, a partial agonist, and a negative allosteric modulator, particularly in the presence of more potent enhancers like allopregnanolone. This guide provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, detailing its molecular interactions with the GABA-A receptor, summarizing quantitative data on its effects, outlining key experimental protocols for its study, and visualizing its complex signaling pathways.

Introduction: The Enigmatic Role of this compound

Neurosteroids are a class of steroids synthesized within the central nervous system that can rapidly modulate neuronal excitability. Among these, the pregnane neurosteroids, including allopregnanolone and its 3β-hydroxy epimer, this compound, have garnered significant attention for their profound effects on GABAergic neurotransmission. While allopregnanolone is a well-established positive allosteric modulator (PAM) of the GABA-A receptor, enhancing inhibitory signaling, the role of this compound is far more nuanced.[1] The literature presents a seemingly contradictory profile for this compound, with reports of it acting as a positive modulator, a partial agonist, and a negative allosteric modulator (NAM).[1][2] This complexity suggests that its physiological and pharmacological effects are highly dependent on the cellular context, including the specific GABA-A receptor subunit composition and the presence of other modulators. Understanding the precise mechanisms underlying these varied actions is crucial for elucidating its role in both physiological and pathological states and for the development of novel therapeutics targeting the GABA-A receptor.

Molecular Mechanism of Action: A Tale of Two Binding Sites

The primary molecular target of this compound is the GABA-A receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. Neurosteroids bind to distinct allosteric sites on the receptor, differing from those of GABA, benzodiazepines, and barbiturates.[3][4]

Recent structural and functional studies have identified at least three distinct neurosteroid binding sites within the transmembrane domains (TMDs) of the GABA-A receptor:

-

A canonical intersubunit binding site: Located at the interface between the β and α subunits, this site is crucial for the potentiating effects of 3α-hydroxy neurosteroids like allopregnanolone.[5]

-

Two intrasubunit binding sites: One site is located within the α subunit, and the other within the β subunit.[5]

The differential effects of allopregnanolone and this compound can be largely attributed to their distinct interactions with these sites. While allopregnanolone binds to all three sites, its 3β-epimer, epi-allopregnanolone, does not bind to the canonical potentiating intersubunit site.[5] Instead, it has been shown to bind to the intrasubunit sites, an interaction that is thought to promote receptor desensitization.[5] This differential binding provides a structural basis for this compound's weaker potentiating ability and its capacity to act as a negative modulator of allopregnanolone's effects.

Dual Modulatory Effects on Neuronal Excitability

Positive Allosteric Modulation and Partial Agonism

Several studies have demonstrated that this compound can act as a positive allosteric modulator of GABA-A receptors, albeit with lower potency and efficacy compared to allopregnanolone. It has been shown to potentiate GABA-induced chloride currents in native neurons, such as rat cerebellar Purkinje cells and hippocampal pyramidal neurons.[1][2] This potentiation is more pronounced at lower concentrations of GABA.

Furthermore, evidence suggests that this compound can act as a partial agonist at a neurosteroid modulatory site on the GABA-A receptor complex.[6][7] This partial agonism is characterized by a modest enhancement of GABA-A receptor function on its own, but an antagonistic effect in the presence of a full agonist like allopregnanolone.

Negative Allosteric Modulation

The most intriguing aspect of this compound's pharmacology is its ability to act as a negative allosteric modulator. This is particularly evident in the presence of potent PAMs like allopregnanolone. Co-application of this compound with allopregnanolone can reduce the potentiating effect of the latter. This inhibitory action is thought to be mediated by its binding to the intrasubunit sites, which promotes a desensitized state of the receptor, thereby counteracting the enhanced activation induced by allopregnanolone binding at the intersubunit site.[5]

Quantitative Data on this compound's Action

The following tables summarize the available quantitative data on the effects of this compound on GABA-A receptor function.

Table 1: Potentiation of GABA-A Receptor Currents by this compound

| Cell Type | GABA-A Receptor Subunit Composition | EC50 (µM) | Maximum Potentiation (% of control) | Reference(s) |

| Rat Cerebellar Purkinje Cells | Native | 5.7 ± 1.9 | 372 ± 30 | [1] |

| Rat Hippocampal Pyramidal Neurons | Native | 9.3 | Not specified | [1] |

| Avian CNS | Native | 0.49 ± 0.15 (for [3H]flunitrazepam binding) | 12.34 ± 1.03 | [8] |

Table 2: Modulation of Inhibitory Postsynaptic Currents (IPSCs) by this compound

| Neuronal Type | Effect on sIPSC Decay | Concentration | Reference(s) |

| Rat Hypothalamic Neurons | Marked prolongation | 3 µM | [2] |

Table 3: Negative Modulation of Allopregnanolone's Effect by this compound

| System | Allopregnanolone Concentration | This compound Concentration | Observed Effect | Reference(s) |

| Rat Hypothalamic Neurons (sIPSCs) | 100 nM | Not specified | 20-25% reduction of decay prolongation | [2] |

| Rat Cerebellar Purkinje Cells (I_GABA) | 0.5 µM | 1, 10, 50 µM | Violation of summation of effects | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure GABA-A receptor-mediated currents in response to the application of GABA and modulators like this compound.

-

Cell Preparation: Acutely dissociated neurons (e.g., from rat cerebellum or hippocampus) or cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subunit combinations are used.

-

Recording Solutions:

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

-

External Solution (in mM): 145 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

-

Recording Procedure:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

GABA is applied at a concentration that elicits a submaximal response (e.g., EC10-EC20) to allow for the observation of potentiation.

-

This compound is co-applied with GABA to determine its modulatory effect.

-

For studying negative modulation, this compound is co-applied with GABA and a PAM like allopregnanolone.

-

Currents are recorded and analyzed for changes in amplitude, and for IPSCs, changes in decay kinetics.

-

Radioligand Binding Assays

These assays are used to investigate the binding of this compound to the GABA-A receptor and its allosteric effects on the binding of other ligands.

-

Membrane Preparation: Brain tissue (e.g., cerebral cortex) is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate a crude membrane fraction.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) is used.

-

Radioligand: [³H]muscimol (a GABA agonist) or [³H]flunitrazepam (a benzodiazepine) are commonly used to label the GABA and benzodiazepine binding sites, respectively.

-

Assay Procedure:

-

Membrane preparations are incubated with the radioligand in the presence and absence of varying concentrations of this compound.

-

To study allosteric modulation, the effect of this compound on the binding of a fixed concentration of the radioligand is measured.

-

Incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., GABA for [³H]muscimol binding).

-

Visualizations

Caption: Signaling pathway of GABA-A receptor modulation by neurosteroids.

Caption: General experimental workflow for studying this compound's effects.

Caption: Logical relationship of this compound's actions on neuronal excitability.

Conclusion and Future Directions

This compound's mechanism of action on neuronal excitability is a complex interplay of positive and negative modulation of the GABA-A receptor, as well as partial agonism. Its differential binding to distinct allosteric sites compared to its potent epimer, allopregnanolone, provides a structural basis for its multifaceted pharmacological profile. The net effect of this compound on a given neuron or neuronal circuit likely depends on a variety of factors, including the expression of specific GABA-A receptor subunits, the local concentration of this compound, and the presence of other endogenous or exogenous modulators.

Future research should focus on several key areas to further unravel the complexities of this compound's actions:

-

Subunit-Specific Effects: A more detailed characterization of how this compound modulates the function of different GABA-A receptor isoforms is needed to understand its effects in specific brain regions and neuronal populations.

-

In Vivo Studies: Further investigation into the physiological and behavioral consequences of endogenous this compound fluctuations and exogenous administration is required to elucidate its role in health and disease.

-

Therapeutic Potential: Given its ability to counteract the potent effects of allopregnanolone, this compound or its synthetic analogs could represent a novel therapeutic strategy for conditions associated with excessive GABAergic inhibition.

A deeper understanding of the intricate mechanisms governing this compound's modulation of neuronal excitability will undoubtedly open new avenues for the development of more selective and effective drugs targeting the GABAergic system.

References

- 1. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diminished allopregnanolone enhancement of GABAA receptor currents in a rat model of chronic temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In ovo chronic neurosteroid treatment affects the function and allosteric interactions of GABA(A) receptor modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. This compound acts as a partial agonist on a common neurosteroid modulatory site of the GABA(A) receptor complex in avian CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

Epipregnanolone's Role in Neuroendocrine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, plays a multifaceted role in the modulation of neuroendocrine signaling pathways. As a stereoisomer of the more extensively studied allopregnanolone, this compound exhibits distinct, and at times contrasting, effects on neuronal excitability and hormonal regulation. This technical guide provides an in-depth exploration of this compound's core functions, with a primary focus on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. We delve into its biosynthesis, its modulatory effects on key neuroendocrine axes including the Hypothalamic-Pituitary-Adrenal (HPA) and the Hypothalamic-Pituitary-Gonadal (HPG) axes, and present detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, endocrinology, and pharmacology to facilitate further investigation into the therapeutic potential of this neuroactive steroid.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can cross the blood-brain barrier to exert rapid, non-genomic effects on neuronal activity. This compound, a metabolite of progesterone, is one such neurosteroid. Its biological actions are primarily mediated through allosteric modulation of neurotransmitter receptors, most notably the GABA-A receptor. The orientation of the hydroxyl group at the C3 position of the steroid's A-ring dictates its functional properties, distinguishing this compound (3β-OH) from its potent 3α-OH counterpart, allopregnanolone. While allopregnanolone is a well-established positive allosteric modulator of the GABA-A receptor, the effects of this compound are more complex, with studies reporting negative, weakly positive, or partial agonist activity.[1][2] This guide will synthesize the current understanding of this compound's neuroendocrine role, present available quantitative data, and provide detailed methodologies for its investigation.

Biosynthesis of this compound

This compound is synthesized from progesterone through a two-step enzymatic process. This pathway is a crucial component of neurosteroidogenesis, occurring in various brain regions as well as in peripheral tissues.

-

Step 1: Reduction of Progesterone. The initial step involves the conversion of progesterone to 5β-dihydroprogesterone (5β-DHP). This reaction is catalyzed by the enzyme 5β-reductase.[3]

-

Step 2: Hydroxylation of 5β-DHP. Subsequently, 5β-DHP is acted upon by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which introduces a hydroxyl group at the 3β position, yielding this compound.[3][4]

Modulation of GABA-A Receptor Signaling

The primary mechanism through which this compound influences neuroendocrine signaling is by modulating the function of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

The effect of this compound on the GABA-A receptor is a subject of ongoing research, with some studies indicating a positive modulatory role, while others suggest negative modulation or partial agonism.[1][5] This variability may be attributable to differences in the subunit composition of the GABA-A receptors, the neuronal cell type, and the experimental conditions.

Positive Allosteric Modulation

Several studies have demonstrated that this compound can potentiate GABA-induced chloride currents (IGABA) in specific neuronal populations. For instance, in rat cerebellar Purkinje cells and hippocampal pyramidal neurons, this compound has been shown to act as a positive modulator of IGABA.[5] This potentiation is often more pronounced at lower concentrations of GABA.[5]

Negative Allosteric Modulation and Antagonism

Conversely, a number of reports describe this compound as a negative allosteric modulator of the GABA-A receptor, capable of reversing the potentiating effects of more potent modulators like allopregnanolone.[3] It has also been suggested to act as a competitive antagonist at the neurosteroid binding site on the GABA-A receptor complex.[6]

Quantitative Data on GABA-A Receptor Modulation

| Parameter | Value | Cell Type | Species | Reference |

| EC50 (Positive Modulation) | 5.7 µM | Cerebellar Purkinje Cells | Rat | [5] |

| 9.3 µM | Hippocampal Pyramidal Neurons | Rat | [5] | |

| EC50 (Partial Agonism) | 0.49 ± 0.15 µM | Chick Optic Lobe | Avian | [1] |

| Emax (Partial Agonism) | 12.34 ± 1.03% | Chick Optic Lobe | Avian | [1] |

| Kd ([3H]flunitrazepam binding) | No significant effect | Chick Optic Lobe | Avian | [1] |

| Bmax ([3H]flunitrazepam binding) | No significant effect | Chick Optic Lobe | Avian | [1] |

| Kd ([3H]GABA binding) | No significant effect | Chick Optic Lobe | Avian | [1] |

| Bmax ([3H]GABA binding) | No significant effect | Chick Optic Lobe | Avian | [1] |

Note: Definitive Ki values for this compound binding to the GABA-A receptor are not consistently reported in the literature.

Role in the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is the central stress response system. Neurosteroids, through their modulation of GABAergic inhibition, can significantly influence HPA axis activity. While the effects of allopregnanolone in attenuating HPA axis responses to stress are well-documented, the specific role of this compound is less clear and appears to be context-dependent.[7][8]

Given its often-opposing actions to allopregnanolone at the GABA-A receptor, it is plausible that this compound may counteract the dampening effects of allopregnanolone on the HPA axis, potentially leading to a heightened stress response. However, direct experimental evidence for the dose-response effects of this compound on ACTH and corticosterone release is limited.

Quantitative Data on HPA Axis Modulation

Specific dose-response data for the effects of this compound on ACTH and corticosterone levels are currently lacking in the literature. Studies on the closely related neurosteroid, allopregnanolone, have shown that it can reduce ACTH and corticosterone responses to stress.[7]

Role in the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The HPG axis governs reproductive function through the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). GABAergic signaling is a key regulator of GnRH neuronal activity.

The influence of this compound on the HPG axis is not well-defined. However, studies on related neurosteroids suggest a potential modulatory role. For instance, pregnanolone, another progesterone metabolite, has been shown to be ineffective in stimulating LH-RH release in vitro, in contrast to other pregnane steroids.[9] Given this compound's effects on GABA-A receptors, it is plausible that it could modulate GnRH pulse frequency and amplitude, thereby influencing LH and FSH secretion. There is also emerging evidence that neurosteroids may interact with membrane progesterone receptors (mPRs), which could provide an alternative pathway for influencing GnRH neuronal function.[10]

Quantitative Data on HPG Axis and Prolactin Modulation

Experimental Protocols

Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

-

This compound Stock Solution: 10 mM in DMSO, stored at -20°C.

-

GABA Stock Solution: 1 M in deionized water, stored at -20°C.

-

Borosilicate glass capillaries for pipettes.

-

Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

-

Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.

-

Filling the Pipette: Fill the pipette with the internal solution and mount it on the headstage of the amplifier.

-

Seal Formation: Under visual control using a microscope, approach a neuron with the patch pipette. Apply gentle positive pressure. Upon touching the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

-

Drug Application: Perfuse the cell with external solution containing a known concentration of GABA to elicit a baseline current. Co-apply this compound with GABA to observe its modulatory effects. A rapid solution exchange system is recommended.

-

Data Recording: Record GABA-A receptor-mediated currents in voltage-clamp mode.

-

Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and dose-response relationships.

Radioimmunoassay (RIA) for this compound Quantification

This protocol provides a general framework for a competitive radioimmunoassay to measure this compound levels in biological samples such as plasma or brain homogenates.

Materials:

-

This compound standard.

-

Radiolabeled this compound (e.g., [3H]-epipregnanolone).

-

Specific primary antibody against this compound.

-

Secondary antibody (e.g., goat anti-rabbit IgG) for precipitation.

-

Assay buffer (e.g., phosphate-buffered saline with 0.1% gelatin).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Sample Preparation: Extract steroids from plasma or brain tissue homogenates using an organic solvent (e.g., diethyl ether). Evaporate the solvent and reconstitute the extract in assay buffer.

-

Assay Setup: In duplicate or triplicate, pipette standards, quality controls, and unknown samples into assay tubes.

-

Incubation: Add a known amount of radiolabeled this compound and a specific dilution of the primary antibody to each tube. Incubate at 4°C for 16-24 hours to allow for competitive binding.

-

Separation: Add the secondary antibody and incubate to precipitate the primary antibody-steroid complex. Centrifuge the tubes to pellet the antibody-bound fraction.

-

Measurement: Decant the supernatant containing the free steroid. Add scintillation cocktail to the pellet and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled standard. Determine the concentration of this compound in the unknown samples by interpolating their binding values on the standard curve.

Conclusion

This compound is an endogenous neurosteroid with a complex and context-dependent role in neuroendocrine signaling. Its primary site of action, the GABA-A receptor, is subject to a dual modulatory influence that warrants further investigation to delineate the specific conditions under which it acts as a positive or negative modulator. The impact of this compound on the HPA and HPG axes is an area ripe for exploration, with the potential to uncover novel mechanisms of hormonal regulation and stress response. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate the neuropharmacology of this compound. A deeper understanding of this neurosteroid's function will be crucial for evaluating its therapeutic potential in a range of neurological and psychiatric disorders.

References

- 1. In ovo chronic neurosteroid treatment affects the function and allosteric interactions of GABA(A) receptor modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound as a Positive Modulator of GABAA Receptor in Rat Cerebellar and Hippocampus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endocrine-abstracts.org [endocrine-abstracts.org]

- 8. Allopregnanolone and suppressed hypothalamo-pituitary-adrenal axis stress responses in late pregnancy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pregnanolone, a metabolite of progesterone, stimulates LH-RH release: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Epipregnanolone and its Relationship with other Neurosteroids

Introduction

Neurosteroids are a class of endogenous steroids synthesized de novo in the brain, adrenal glands, and gonads that can rapidly modulate neuronal excitability through non-genomic mechanisms.[1] They exert their effects by interacting with various neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] This guide focuses on epipregnanolone (3β-hydroxy-5β-pregnan-20-one), an endogenous neurosteroid, providing a comprehensive overview of its biosynthesis, mechanism of action, and its complex relationship with other key neurosteroids such as its isomers allopregnanolone and pregnanolone. This document is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.

Biosynthesis of this compound and Related Neurosteroids

The synthesis of neurosteroids is a multi-step enzymatic process that begins with cholesterol.[3] The initial and rate-limiting step is the translocation of cholesterol into the mitochondria, a process involving proteins like the steroidogenic acute regulatory protein (StAR).[3] Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc.[3][4] Pregnenolone then serves as the primary precursor for the synthesis of progesterone and subsequently other neurosteroids.

This compound is biosynthesized from progesterone through a pathway distinct from that of its more widely studied isomer, allopregnanolone.[5][6] The key divergence lies in the initial reduction of the A-ring of the steroid nucleus.

-

This compound Pathway : Progesterone is first acted upon by 5β-reductase to form 5β-dihydroprogesterone.[5][6][7] This intermediate is then converted to this compound by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[5]

-

Allopregnanolone Pathway : Progesterone is converted by 5α-reductase to 5α-dihydroprogesterone.[4][8][9] Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) reduces the 3-keto group to a 3α-hydroxyl group, yielding allopregnanolone.[9]

-

Pregnanolone Pathway : This neurosteroid is formed when 5β-dihydroprogesterone is acted upon by 3α-HSD .[6]

The stereospecificity of these enzymes is crucial, as the orientation of the hydroxyl group at the C3 position (α versus β) and the conformation of the A-ring (5α versus 5β) dramatically alter the biological activity of the resulting neurosteroid.[10]

Mechanism of Action at the GABA-A Receptor

The primary molecular target for many neurosteroids, including this compound, is the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.[11] These steroids act as allosteric modulators, binding to sites on the receptor distinct from the GABA binding site to alter the receptor's response to GABA.[1]

The action of this compound at the GABA-A receptor is complex and can be context-dependent. While 3α-hydroxylated neurosteroids like allopregnanolone and pregnanolone are potent positive allosteric modulators (PAMs) that enhance GABA-mediated chloride currents, the effects of 3β-hydroxylated steroids like this compound are more varied.[1][12][13]

-

Positive Modulation : Some studies show that this compound can act as a positive modulator of the GABA-A receptor, potentiating GABA-induced chloride currents, albeit with significantly lower potency than allopregnanolone.[10][14] This effect appears more pronounced at low GABA concentrations.[14]

-